N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific research community due to its potential use as a biochemical tool. FOXY-5 is a potent and selective inhibitor of a protein called heat shock protein 70 (Hsp70), which is involved in various cellular processes such as protein folding, transport, and degradation.
Mécanisme D'action
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide binds to Hsp70 at a specific site, called the nucleotide-binding domain (NBD), which is involved in the ATPase activity of the protein. This compound inhibits the ATPase activity of Hsp70, which is required for its chaperone function. This inhibition leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of Hsp70 by this compound leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a potential therapeutic strategy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several advantages as a biochemical tool for studying Hsp70. It is a potent and selective inhibitor of Hsp70, which allows for the specific inhibition of Hsp70 without affecting other related proteins. This compound has also been shown to have good cell permeability and stability, which makes it suitable for use in cell-based assays.
However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life in vivo, which limits its use in animal studies. This compound also has low solubility in aqueous solutions, which can affect its efficacy in some assays.
Orientations Futures
For research on N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide include optimization of the synthesis method, investigation of its pharmacokinetics and pharmacodynamics, development of analogs with improved properties, and evaluation of its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the preparation of an oxalamide intermediate, which is then reacted with a sulfonyl chloride to form the desired product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential use as a biochemical tool in scientific research. Hsp70 is a highly conserved protein that is involved in various cellular processes, and its overexpression has been linked to various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the inhibition of Hsp70 has emerged as a potential therapeutic strategy for these diseases.
This compound has been shown to selectively inhibit Hsp70, without affecting other related proteins. This selectivity makes this compound a valuable tool for studying the role of Hsp70 in various cellular processes and diseases. This compound has been used in various studies to investigate the mechanism of action of Hsp70, as well as its potential as a therapeutic target.
Propriétés
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPNFEXRWOHOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.